Candletoxin B

Description

Natural Occurrence and Botanical Sources

Candletoxin B, along with its counterpart Candletoxin A, is primarily found in the latex of specific Euphorbia species. The latex, a milky sap, serves as a chemical defense mechanism for the plant and is a rich reservoir of various terpenoids.

The irritant latex of Euphorbia poisonii Pax is the principal natural source from which Candletoxins A and B were first isolated. researchgate.netnih.goveuphorbia.de These compounds are aromatic esters of 12-deoxy-16-hydroxy-phorbol. researchgate.netnih.govsucculent-plant.comresearchgate.net Specifically, Candletoxin A is identified as 12-deoxy-phorbol-13-O-phenylacetate-16-O-alpha-methyl-butyrate-20-acetate, while this compound is its C-20 desacetyl analogue. nih.govbvsalud.org The latex of E. poisonii is known to contain a variety of other irritant aromatic diterpene esters based on resiniferonol, 12-deoxy-16-hydroxy-phorbol, and 12-deoxyphorbol. researchgate.net

While E. poisonii is the definitive source, research into the latex of Euphorbia resinifera Berg has revealed the presence of structurally related compounds. A targeted UHPLC-HRMSE analysis led to the detection of a compound with a structure tentatively identified as 12-deoxy-16-hydroxyphorbol 13-phenylacetate 16-(3-methyl)butanoate, which has been previously described as this compound from E. poisonii. mdpi.comnih.gov This finding suggests a potential, albeit less confirmed, presence of this compound or its isomers in E. resinifera. The latex of E. resinifera is a known source of various other diterpenes, including phorbol (B1677699) esters and ingenol (B1671944) derivatives. mdpi.combiointerfaceresearch.comnih.gov

Euphorbia poisonii is native to West Tropical Africa, with its distribution spanning from Guinea to Nigeria. theferns.infollifle.comjstor.org It is commonly found on rocks and in stony soils within open woodlands and dry savannas at altitudes of 400-700 meters. llifle.complantpono.org Euphorbia resinifera, on the other hand, is an endemic species of Morocco, primarily found in the Middle Atlas Mountains. mdpi.commdpi.com The geographical separation of these primary and potential source plants highlights the importance of considering phytochemical diversity within the Euphorbia genus. This diversity is influenced by genetic factors, environmental conditions, and geographical location, leading to variations in the chemical composition of the latex. frontiersin.orgsemanticscholar.org The genus Euphorbia is one of the largest in the plant kingdom and is characterized by a remarkable diversity of chemical constituents, with terpenoids being the most abundant. frontiersin.orgnih.govmdpi.com

Advanced Isolation and Purification Methodologies for Diterpene Esters

The isolation and purification of this compound and other related diterpene esters from the complex latex matrix require a combination of sophisticated extraction and chromatographic techniques.

The initial step in isolating diterpene esters typically involves solvent extraction of the latex or plant material. Methanol (B129727) is a commonly used solvent for this purpose. novapublishers.comthaiscience.infotandfonline.com For instance, in the case of E. poisonii, the latex was extracted, and the ether fraction was used for further separation of biologically active esters. researchgate.net A general procedure for diterpene ester extraction from Jatropha curcas seed cake, another plant rich in phorbol esters, involves extraction with methanol followed by concentration using a rotary evaporator. tandfonline.com Similarly, maceration with acetone/dichloromethane has been used for extracting terpenoids from Euphorbia turcomanica. mdpi.com The choice of solvent and extraction method is crucial for efficiently obtaining a crude extract enriched with the desired compounds.

| Plant Source | Extraction Solvent/Method | Reference |

| Euphorbia poisonii | Ether fraction of extract | researchgate.net |

| Jatropha curcas | Methanol, Ultrasound bath | tandfonline.com |

| Euphorbia turcomanica | Acetone/Dichloromethane (2:1), Maceration | mdpi.com |

| Euphorbia resinifera | Ethyl acetate (B1210297), Maceration | mdpi.com |

| Coffee Oil | 95% Alcohol, Soxhlet extraction | phcogres.com |

Following extraction, chromatographic techniques are indispensable for the separation and purification of individual diterpene esters from the complex mixture. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. novapublishers.comtandfonline.comnih.gov A study on Jatropha seed oil utilized a C18 reverse-phase column with an isocratic mobile phase of acetonitrile (B52724) and deionized water for the separation of phorbol esters. novapublishers.com For the purification of compounds from E. resinifera, column chromatography with a gradient of ethyl acetate in hexane (B92381) was employed. mdpi.com Furthermore, advanced techniques like High-Speed Countercurrent Chromatography (HSCCC) have been successfully used for the rapid isolation and purification of phorbol esters from Jatropha curcas. acs.org The selection of the chromatographic method and conditions, such as the stationary phase, mobile phase, and detection wavelength (typically around 232 nm or 280 nm for phorbol esters), is critical for achieving high purity of the isolated compounds. thaiscience.infonih.gov

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

| HPLC | C18 reverse phase | Acetonitrile/Deionized water | Separation of phorbol esters | novapublishers.com |

| Column Chromatography | Silica gel | Ethyl acetate in hexane (gradient) | Purification of diterpenes from E. resinifera | mdpi.com |

| HPLC | Micro-particulate silica | Gradient elution | Separation of phorbol-ester tumor promoters | nih.gov |

| HSCCC | - | n-Hexane–ethyl acetate–methanol–water | Purification of phorbol esters from Jatropha curcas | acs.org |

Properties

CAS No. |

64854-98-4 |

|---|---|

Molecular Formula |

C33H42O8 |

Molecular Weight |

566.7 g/mol |

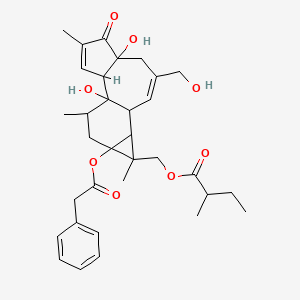

IUPAC Name |

[1,6-dihydroxy-8-(hydroxymethyl)-4,12,15-trimethyl-5-oxo-13-(2-phenylacetyl)oxy-12-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl 2-methylbutanoate |

InChI |

InChI=1S/C33H42O8/c1-6-19(2)29(37)40-18-30(5)27-24-13-23(17-34)16-31(38)25(12-20(3)28(31)36)33(24,39)21(4)15-32(27,30)41-26(35)14-22-10-8-7-9-11-22/h7-13,19,21,24-25,27,34,38-39H,6,14-18H2,1-5H3 |

InChI Key |

ZYOWRJJLOWQJNS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)OCC1(C2C1(CC(C3(C2C=C(CC4(C3C=C(C4=O)C)O)CO)O)C)OC(=O)CC5=CC=CC=C5)C |

Origin of Product |

United States |

Isolation and Bioprospecting of Candletoxin B

Advanced Isolation and Purification Methodologies for Diterpene Esters

Centrifugal Liquid Chromatography (CLC)

Liquid-Liquid Partitioning Strategies

Liquid-liquid partitioning, also known as solvent extraction, is a fundamental first step in the isolation of natural products like Candletoxin B from their source material. ucl.ac.uklongdom.org This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. longdom.orglibretexts.org

In the isolation process from Euphorbia latex, the crude material is first dissolved or suspended in a solvent system. For example, an initial maceration in a solvent like ethyl acetate (B1210297) can be performed. mdpi.com This extract is then partitioned between two immiscible liquids, such as hexane (B92381) and aqueous methanol (B129727). The highly non-polar lipids and waxes will preferentially dissolve in the hexane layer, while the more polar diterpene esters, including this compound, will partition into the aqueous methanol layer. This process effectively removes a significant portion of interfering substances, simplifying the subsequent chromatographic purification steps. mdpi.comlongdom.org The choice of solvents and pH can be adjusted to optimize the separation of target analytes from impurities based on their partition coefficients. chromatographyonline.com

Structural Elucidation and Chemo Taxonomic Significance of Candletoxin B

Advanced Spectroscopic Characterization Techniques

The precise structure of Candletoxin B, first identified by Schmidt and Evans in 1977 from the latex of Euphorbia poisonii, was determined to be 12-deoxyphorbol-13-O-phenylacetate-16-O-alpha-methylbutyrate. This determination was made possible through the application of sophisticated spectroscopic methods, which are essential for mapping complex organic molecules. succulent-plant.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy allows for the identification and assignment of hydrogen atoms (protons) within a molecule based on their unique chemical environments. For a complex molecule like this compound, a tigliane (B1223011) diterpene ester, the ¹H NMR spectrum reveals a series of signals with distinct chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants, which describe the interactions between neighboring protons.

Table 1: Representative ¹H NMR Data for a 12-Deoxyphorbol Ester Core Structure (Note: This table is a representation based on known data for similar compounds and is for illustrative purposes as specific data for this compound is not available.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~7.6 | s |

| H-7 | ~5.7 | d |

| H-10 | ~3.2 | m |

| H-13 | ~5.8 | d |

| H-20 | ~4.1 | s |

| Aromatic (Phenyl) | 7.2-7.4 | m |

| Aliphatic (Ester) | 0.9-2.5 | m |

s : singlet, d : doublet, m : multiplet

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. spectroscopyonline.com

For this compound, characteristic signals would include those for the carbonyl carbons of the ester groups (phenylacetate and α-methylbutyrate) appearing at low field (typically δ 170-180 ppm), carbons of the aromatic ring (δ 125-135 ppm), olefinic carbons of the phorbol (B1677699) core (e.g., C-1, C-2), and the numerous sp³-hybridized carbons of the tetracyclic skeleton at higher field strengths. researchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons, which is indispensable for unambiguous assignment of the carbon skeleton. libretexts.org

Table 2: Representative ¹³C NMR Data for a 12-Deoxyphorbol Ester Core Structure (Note: This table is a representation based on known data for similar compounds and is for illustrative purposes as specific data for this compound is not available.)

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type |

| C=O (Ester) | ~172 | C |

| C-1 | ~158 | C |

| C-2 | ~135 | CH |

| Aromatic (Phenyl) | 128-133 | C & CH |

| C-13 | ~78 | CH |

| C-16 | ~70 | CH |

| C-20 | ~62 | CH₂ |

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Signal Assignment

Mass Spectrometry (MS) Techniques for Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental formula of a new compound. succulent-plant.com Unlike low-resolution MS, which provides a nominal mass, HRMS can measure m/z values to several decimal places. us.es This high mass accuracy allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different atomic compositions. For the initial structural elucidation of this compound, HRMS would have been used to confirm its molecular formula, C₃₅H₃₈O₈, by matching the experimentally measured exact mass with the calculated theoretical mass. nih.gov

Table 3: HRMS Data Example (Note: This is an illustrative example based on a closely related compound as specific data for this compound is not published.)

| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Molecular Formula |

| [M+Na]⁺ | 609.2464 | 609.2463 | C₃₅H₃₈O₈Na |

In addition to providing molecular weight information, mass spectrometry, particularly tandem mass spectrometry (MS/MS), reveals structural details through the analysis of fragmentation patterns. uni-saarland.de When a molecule like this compound is ionized and subjected to energy, it breaks apart into smaller, characteristic fragment ions.

The fragmentation of 12-deoxyphorbol esters follows predictable pathways. Common fragmentation events include the neutral loss of the ester groups attached at positions C-13 and C-16. bvsalud.org For this compound, this would involve the loss of the phenylacetic acid and α-methylbutyric acid moieties. The resulting fragment ions, corresponding to the core phorbol skeleton and various combinations of ester losses, create a unique fingerprint in the mass spectrum. This pattern is diagnostic for this class of compounds and helps to confirm the identity and location of the ester substituents on the diterpene core. bvsalud.org

Chemo-Taxonomic Significance

The presence of specific diterpene esters, such as this compound, within the genus Euphorbia holds chemo-taxonomic significance. The structural type of the diterpene core (e.g., tigliane, ingenane (B1209409), daphnane) and the nature of the ester side chains can be characteristic of particular species or groups of species within this large and diverse plant family. nih.govpreprints.org The isolation of this compound, a 12-deoxy-16-hydroxy-phorbol derivative, from Euphorbia poisonii contributes to the chemical profile of this species and aids in its differentiation from other related plants. succulent-plant.comresearchgate.net The study of these complex natural products provides valuable markers for plant classification and understanding the evolutionary relationships within the Euphorbiaceae family.

High-Resolution Mass Spectrometry (HRMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical method used to identify chromophores, the parts of a molecule responsible for absorbing light. In this compound, the presence of specific chromophores gives rise to characteristic absorption patterns in the UV-Vis spectrum. The UV spectrum of this compound exhibits an absorption maximum (λmax) at 232 nm. This absorption is indicative of the presence of conjugated systems within the molecule, such as the α,β-unsaturated ketone in the tigliane core and the aromatic ring of the phenylacetate (B1230308) group. msu.eduuzh.ch The intensity and position of these absorption bands are fundamental in confirming the presence of these structural motifs. upi.eduijprajournal.com

Infrared (IR) Spectroscopy for Functional Group Determination

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the vibrations of its bonds. missouri.edu The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. Key absorptions include a broad band around 3500 cm⁻¹ due to the hydroxyl (-OH) group, and a strong absorption at approximately 1735 cm⁻¹ which is characteristic of the ester carbonyl (C=O) group. researchgate.netlibretexts.org Additionally, a band at around 1640 cm⁻¹ corresponds to the carbon-carbon double bond (C=C) in the tigliane skeleton. researchgate.netlibretexts.org The presence of the aromatic ring is confirmed by absorptions in the 1600-1450 cm⁻¹ region. vscht.cz

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| Hydroxyl (-OH) | ~3500 |

| Ester Carbonyl (C=O) | ~1735 |

| Alkene (C=C) | ~1640 |

| Aromatic Ring | 1600-1450 |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Elucidation

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules. nih.gov By measuring the differential absorption of left and right circularly polarized light, ECD provides detailed stereochemical information. ull.es For complex molecules like this compound, the experimental ECD spectrum is typically compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.govnih.gov This comparison allows for the unambiguous assignment of the absolute stereochemistry at the various chiral centers within the tigliane framework of this compound. rsc.orgencyclopedia.pub The Cotton effects observed in the ECD spectrum are directly related to the spatial arrangement of the chromophores and functional groups, providing a definitive structural fingerprint. ull.es

Comparative Structural Analysis of this compound and Related Diterpenoids

The structural features of this compound become more apparent when compared with related natural products. This comparative analysis highlights its unique characteristics and its place within the broader family of tigliane diterpenoids.

Structural Relationship with Candletoxin A as the C-20 Desacetyl Analogue

This compound is structurally very similar to Candletoxin A, another diterpenoid isolated from Euphorbia poisonii. bvsalud.orgnih.gov The primary difference between the two compounds is that this compound is the C-20 desacetyl analogue of Candletoxin A. bvsalud.orgnih.govsucculent-plant.com This means that this compound has a hydroxyl group at the C-20 position, whereas Candletoxin A has an acetate (B1210297) group at this position. researchgate.netscribd.com This structural relationship can be confirmed by the acid-catalyzed transesterification of Candletoxin A, which yields this compound. researchgate.net Conversely, acetylation of this compound produces Candletoxin A, further confirming that this compound is the C-20 hydroxy diester corresponding to Candletoxin A. researchgate.net

Comparison with Other 12-Deoxy-16-hydroxyphorbol and Tigliane Derivatives

This compound belongs to the tigliane class of diterpenoids, and its parent alcohol is 12-deoxy-16-hydroxyphorbol. bvsalud.orgnih.gov This places it in a family of compounds known for their irritant and pro-inflammatory properties. researchgate.netucl.ac.uk The tigliane skeleton is a common feature among many compounds isolated from the Euphorbiaceae family. euphorbia.de While sharing the same core structure, these derivatives vary in their ester functionalities at different positions, which significantly influences their biological activity. For instance, other 12-deoxyphorbol esters have been isolated that possess different acyl groups at the C-13 and C-20 positions, leading to a wide range of potencies. nih.govscribd.com

Biosynthetic Pathways and Origin of Diterpene Esters in Euphorbia

General Terpenoid Biosynthesis in Euphorbia Species

The biosynthesis of all terpenoids, including Candletoxin B, begins with the universal five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.gov In plants, these precursors are produced via two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. researchgate.netresearchgate.net The MEP pathway is primarily responsible for synthesizing the precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). nih.gov

Since this compound is a diterpene, its foundational C20 structure originates from the MEP pathway. This pathway starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate. nih.gov Through a series of enzymatic reactions, these are converted to IPP and DMAPP. nih.gov These C5 units are then sequentially assembled by prenyltransferase enzymes to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and ultimately geranylgeranyl pyrophosphate (GGPP, C20). nih.gov GGPP is the direct, linear precursor for the vast array of diterpenoids found in Euphorbia species. nih.gov

Specific Diterpene Biosynthetic Routes to the Tigliane (B1223011) Nucleus

The conversion of the linear GGPP molecule into the complex, polycyclic tigliane skeleton is a critical step in the biosynthesis of this compound. researchgate.net This process is initiated by a class of enzymes called diterpene synthases (diTPSs). researchgate.net In Euphorbia, the first committed step is the cyclization of GGPP into casbene (B1241624), a macrocyclic diterpene. nih.govresearchgate.net The enzyme responsible, casbene synthase (CBS), has been identified in several Euphorbiaceae species. nih.govresearchgate.net

The casbene intermediate then undergoes a series of intricate, regio-specific oxidations and rearrangements to form the characteristic 5/7/6/3-tetracyclic ring system of the tigliane core. core.ac.ukresearchgate.net These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce oxygen functionalities at specific positions, and may also involve alcohol dehydrogenases (ADHs). nih.govpnas.org For instance, research on related diterpenoids in Euphorbia lathyris has identified specific CYPs that catalyze the oxidation of casbene at key positions, which is a conserved step in the formation of many bioactive diterpenoids in this family. nih.govpnas.orgnih.gov These oxidative modifications are essential for the subsequent intramolecular cyclizations that forge the tigliane skeleton. researchgate.netcore.ac.uk

Proposed Enzymatic Mechanisms for Esterification Leading to this compound

The final stage of this compound biosynthesis is the esterification of the tigliane diterpene core. The identity and placement of these ester groups are critical for the biological activity of the final molecule. This compound is a 12-deoxyphorbol diester, specifically 12-deoxy-16-hydroxyphorbol 13-phenylacetate 16-(3-methyl)butanoate. nih.gov This indicates that specific hydroxyl groups on the phorbol (B1677699) skeleton are acylated with distinct acyl groups.

This highly selective acylation is carried out by acyltransferase enzymes. nih.govresearchgate.net The BAHD acyltransferase family is considered the strongest candidate for this role in diterpenoid ester biosynthesis. nih.govresearchgate.net These enzymes catalyze the transfer of an acyl group from an activated donor, typically an acyl-coenzyme A (acyl-CoA), to the hydroxyl groups of the diterpene acceptor. researchgate.net The biosynthesis of a molecule like this compound likely involves at least two distinct and highly specific acyltransferase enzymes. One enzyme would catalyze the addition of the phenylacetyl group at the C-13 position, while a second would attach the (3-methyl)butanoyl group at the C-16 position. The presence of specific acyltransferases with high regioselectivity and potential promiscuity towards acyl-CoA donors contributes significantly to the vast structural diversity of diterpenoid esters in Euphorbia. nih.gov The precise enzymes involved in the biosynthesis of this compound itself are a subject for further investigation.

Table 1: Key Stages in the Biosynthesis of this compound

| Stage | Precursor(s) | Key Intermediate(s) | Key Enzyme(s) | Product |

|---|---|---|---|---|

| C5 Unit Synthesis | Pyruvate, Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) | DXP synthase (DXS) | IPP, DMAPP |

| C20 Precursor Formation | IPP, DMAPP | GPP, FPP | Geranylgeranyl pyrophosphate synthase (GGPPS) | Geranylgeranyl pyrophosphate (GGPP) |

| Tigliane Core Formation | GGPP | Casbene | Casbene synthase (CBS), Cytochrome P450s (CYPs), Alcohol dehydrogenases (ADHs) | 12-deoxy-16-hydroxyphorbol |

| Esterification | 12-deoxy-16-hydroxyphorbol, Phenylacetyl-CoA, (3-methyl)butanoyl-CoA | - | Acyltransferases (BAHD family) | this compound |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Chemical Class |

|---|---|

| This compound | Diterpene Ester |

| Isopentenyl pyrophosphate (IPP) | Isoprenoid |

| Dimethylallyl pyrophosphate (DMAPP) | Isoprenoid |

| Geranyl pyrophosphate (GPP) | Monoterpene Pyrophosphate |

| Farnesyl pyrophosphate (FPP) | Sesquiterpene Pyrophosphate |

| Geranylgeranyl pyrophosphate (GGPP) | Diterpene Pyrophosphate |

| Casbene | Diterpene |

| Tigliane | Diterpene Skeleton |

| 12-deoxy-16-hydroxyphorbol | Tigliane Diterpene |

| Phenylacetyl-CoA | Acyl-CoA |

Molecular Mechanisms of Biological Interaction for Diterpene Esters

Diterpene Ester Modulation of Cellular Signaling Pathways

Diterpene esters from Euphorbia species are renowned for their ability to modulate critical cellular signaling pathways, which underpins their diverse biological effects, ranging from pro-inflammatory and tumor-promoting activities to potential therapeutic applications. nih.govacs.orgresearchgate.net A primary mechanism of action for many of these compounds is their interaction with and activation of protein kinase C (PKC) isozymes. acs.orgthieme-connect.comontosight.ai

Regulation and Activation of Protein Kinase C (PKC) Isoforms by Euphorbia Diterpenes

Diterpenes found in plants of the Euphorbia genus, such as those with tigliane (B1223011), ingenane (B1209409), and lathyrane skeletons, are well-documented activators of Protein Kinase C (PKC). acs.org These compounds mimic the action of the endogenous second messenger diacylglycerol (DAG) by binding to the regulatory C1 domain of PKC isozymes. biologists.comnih.gov This binding event is crucial as it leads to the activation of PKC, which in turn phosphorylates a multitude of substrate proteins, thereby triggering a cascade of cellular responses. ontosight.ai

The activation of PKC by these diterpene esters is not uniform across all isoforms. Different diterpenes can exhibit varying affinities and specificities for different PKC isoforms, which contributes to their diverse biological outcomes. nih.govnih.gov For instance, some phorbol (B1677699) esters are potent tumor promoters through their strong and sustained activation of classical and novel PKC isoforms. acs.orgthieme-connect.com Conversely, other diterpenes like ingenol (B1671944) mebutate, the active ingredient in the treatment for actinic keratosis, also activate PKC but without the same tumor-promoting effects, possibly through differential activation of specific isoforms like PKCδ. thieme-connect.commdpi.com

Research has shown that the structural characteristics of the diterpene esters, including the nature of the ester groups, are critical for their PKC-activating capabilities. mdpi.com Studies on human platelets, which contain multiple PKC isoforms (α, β, δ, and θ), have demonstrated that certain phorbol and ingenane esters can induce platelet aggregation and secretion by activating PKC. nih.gov This highlights the role of both conventional and novel PKC isoforms in the cellular responses elicited by these compounds. nih.gov The ability of diterpenes to modulate various PKC isoforms underscores their potential as tools for dissecting the roles of these kinases in cellular processes and as leads for drug development. researchgate.netmdpi.com

Identification of High-Affinity Cellular Receptor Sites for Phorbol Esters

Initially, Protein Kinase C (PKC) was identified as the major high-affinity cellular receptor for phorbol esters. aacrjournals.org This discovery was pivotal in understanding the wide-ranging biological effects of these compounds, as they were found to mimic the endogenous signaling molecule diacylglycerol (DAG). nih.govaacrjournals.org The binding site for both phorbol esters and DAG was localized to a specific region within PKC known as the C1 domain. biologists.com

However, further research has revealed a more complex picture. It is now understood that PKC isozymes are not the sole receptors for phorbol esters. biologists.comnih.gov Several other proteins, which also possess a C1 domain, have been identified as high-affinity phorbol ester receptors. These "non-kinase" receptors include:

Chimaerins: A family of proteins with GTPase-activating protein (GAP) activity for Rac, a small GTP-binding protein involved in regulating the actin cytoskeleton and cell cycle progression. nih.govnih.gov

RasGRPs (Ras Guanyl Nucleotide Releasing Proteins): These are guanine (B1146940) nucleotide exchange factors for Ras, a key proto-oncogene, and they play a role in malignant transformation in a phorbol ester-dependent manner. biologists.comnih.gov

Munc13s (or Unc-13s): A family of proteins involved in neurotransmitter secretion and exocytosis. biologists.comnih.gov

The discovery of these alternative receptors has significant implications. It suggests that the biological effects of phorbol esters are not mediated exclusively through PKC activation but also through these other signaling proteins. biologists.comnih.gov This adds a layer of complexity to the interpretation of studies using phorbol esters as pharmacological probes and highlights the intricate nature of cellular signaling networks. nih.govnih.gov

High-Affinity Phorbol Ester Receptors

| Receptor Family | Primary Function | Reference |

|---|---|---|

| Protein Kinase C (PKC) | Serine/threonine kinase involved in various signaling cascades. | aacrjournals.org |

| Chimaerins | Rac-GTPase activating proteins; regulate cytoskeleton and cell cycle. | nih.govnih.gov |

| RasGRPs | Ras guanine nucleotide exchange factors; involved in cell growth and transformation. | biologists.comnih.gov |

| Munc13s | Regulate neurotransmitter secretion and exocytosis. | biologists.comnih.gov |

Computational Approaches to Molecular Mechanism Prediction

Computational methods have become indispensable tools for elucidating the molecular mechanisms of action for diterpene esters. These in silico approaches provide valuable insights into ligand-target interactions, help predict potential biological targets, and allow for the detailed analysis of molecular structures, complementing experimental studies. mdpi.commdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is widely used to understand the interactions between diterpene esters and their protein targets. nih.govmdpi.com

For instance, in silico analyses have been employed to explore the interactions between Euphorbia diterpenoids and P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.govacs.org These simulations have shown that the compounds can dock effectively within the transmembrane domain of P-gp. The stability of this binding is often attributed to the formation of hydrogen bonds and hydrophobic interactions between the diterpene and specific amino acid residues within the protein's binding pocket. nih.govacs.org Similarly, docking studies are crucial for understanding how different diterpene esters bind to the C1 domain of various PKC isoforms, helping to explain their differential activation profiles. mdpi.com These computational models provide a structural basis for the observed biological activities and can guide the design of new, more potent, and selective modulators. mdpi.com

Network Pharmacology-Based Target Prediction for Related Compounds

Network pharmacology is an approach that integrates chemical, biological, and network analysis to understand drug action and to predict new drug targets. This methodology is particularly useful for natural products like diterpenoids, which often interact with multiple targets. nih.gov

By constructing interaction networks between compounds, potential protein targets, and associated diseases, researchers can systematically explore the mechanisms of action. nih.gov For diterpenoids from medicinal plants like Euphorbia fischeriana, network pharmacology has been used to collect and analyze the compounds and their potential targets for treating complex diseases like breast cancer and rheumatoid arthritis. researchgate.netnih.gov This approach allows for the prediction of biological pathways that are likely to be modulated by these compounds. researchgate.net For example, studies have used this method to identify diterpenes that may target cytokines like TNF-α and interleukins, which are key players in inflammatory diseases. nih.gov This holistic view helps to move beyond a one-drug-one-target paradigm and provides a more comprehensive understanding of the compound's effects at a systems level.

Conformational Analysis and Molecular Modeling of Diterpenoid Derivatives

The three-dimensional structure (conformation) of a molecule is critical to its biological activity. Conformational analysis and molecular modeling are computational techniques used to determine the stable shapes of molecules and to study their structural features. acs.org

For complex macrocyclic molecules like diterpene esters, these methods are essential for structural elucidation, especially when experimental methods like X-ray crystallography are not feasible. researchgate.netacs.org Researchers can perform conformational searches to identify the most stable, low-energy conformations of a diterpenoid. researchgate.netacs.org These structures can then be used for further analysis, such as predicting NMR parameters (chemical shifts and coupling constants). By comparing the computationally predicted data with experimental NMR data, the correct stereostructure of a new natural product can be determined. acs.org This integrated approach of combining molecular modeling with spectroscopic data has been successfully applied to solve the structures of new jatrophane esters from Euphorbia species. researchgate.netacs.org Furthermore, understanding the conformational properties of these molecules is vital for rationalizing their structure-activity relationships and for designing derivatives with improved biological profiles. acs.org

Computational Methods in Diterpene Ester Research

| Computational Method | Application | Key Insights | Reference |

|---|---|---|---|

| Molecular Docking | Predicting ligand-protein binding modes. | Identifies key interactions (e.g., hydrogen bonds, hydrophobic forces) between diterpenes and targets like PKC and P-gp. | nih.govacs.org |

| Network Pharmacology | Predicting multiple biological targets and pathways. | Provides a systems-level view of how diterpenes affect cellular networks and disease pathways. | nih.govresearchgate.net |

| Conformational Analysis | Determining the 3D structure of molecules. | Elucidates the stable conformations of flexible macrocyclic diterpenes, aiding in structure determination and understanding activity. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Studies for Tigliane Diterpenes

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and mathematical methodology that seeks to establish a correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgijpsr.com For tigliane diterpenes, such as Candletoxin B, QSAR studies are instrumental in understanding the structural features that govern their interactions with biological targets, most notably Protein Kinase C (PKC). mdpi.comkisti.re.kr These studies help to elucidate the molecular properties responsible for their potent biological effects, including skin irritation and tumor promotion. researchgate.netoup.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. wikipedia.org By developing statistical models, researchers can predict the activity of new or untested compounds, thereby guiding the synthesis of analogues with modified potency or selectivity. researchgate.net For tigliane diterpenes, these models often incorporate a range of molecular descriptors that quantify various aspects of the chemical structure.

Key Molecular Descriptors in Tigliane QSAR Models:

Lipophilicity: Often represented by the logarithm of the partition coefficient (log P), this descriptor is crucial. The lipophilicity of the ester chains, particularly at positions C-12 and C-13, significantly influences the compound's ability to partition into cell membranes where targets like PKC are located. epa.govresearchgate.net

Steric Properties: Descriptors such as molecular volume, surface area, and specific substituent parameters (like Taft's steric parameter, Es) are used to model the influence of the size and shape of the molecule. The conformation of the tigliane core and the bulkiness of the ester groups are critical for fitting into the binding site of target proteins. researchgate.net

Electronic Properties: Parameters like Hammett constants (σ) or calculated atomic charges describe the electronic environment of the molecule. These are vital for understanding interactions such as hydrogen bonding and electrostatic attractions between the diterpene and the amino acid residues of the receptor. researchgate.netucsd.edu Specific oxygen atoms on the phorbol skeleton, such as those at C-3, C-4, and C-20, are known to form a critical hydrogen-bonding network with PKC. ucsd.edu

Research Findings from SAR and QSAR Studies:

Structure-activity relationship (SAR) studies, the precursor to QSAR, have established several key principles for the biological activity of tigliane diterpenes. These findings provide the qualitative foundation upon which quantitative models are built.

One of the most critical factors is the pattern of esterification on the tigliane skeleton. The presence and nature of long-chain fatty acid esters, particularly at the C-12 and C-13 positions, are strongly correlated with high irritant and tumor-promoting activity. biointerfaceresearch.com Conversely, the absence of an ester group at C-20, as seen in 12-deoxyphorbol derivatives, can modulate activity. For instance, studies on 12-deoxyphorbol esters have shown that the dissociation rate from cells can be rapid, which may correlate with different biological outcomes compared to the more persistent binding of compounds like phorbol 12-myristate 13-acetate (PMA). researchgate.net

This compound, being a 12-deoxyphorbol-13,16-diester, fits into a specific structural class. Its activity is influenced by the aromatic phenylacetate (B1230308) group at C-13 and the aliphatic α-methyl-butyrate group at C-16. QSAR models for P-glycoprotein inhibition by macrocyclic diterpenes have shown that anti-MDR activity is correlated with increased lipophilicity and the presence of positive-charged atoms. researchgate.net While these studies were not on tiglianes specifically, they highlight the importance of lipophilicity and electronic features that are also central to tigliane QSAR.

The table below summarizes the structural characteristics of this compound in the context of features known to be important in SAR and QSAR studies of tigliane diterpenes.

| Structural Feature | General Importance in Tigliane SAR/QSAR | Specifics for this compound |

| Tigliane Core | The rigid 5/7/6/3 tetracyclic ring system provides the essential scaffold for positioning functional groups to interact with PKC. researchgate.net | Possesses the characteristic tigliane skeleton. |

| C-12 Ester Group | A long-chain ester at this position is a hallmark of potent tumor promoters like PMA. Its absence defines the "12-deoxyphorbol" subclass. biointerfaceresearch.commdpi.com | Unsubstituted (hydroxyl group). This significantly alters the activity profile compared to classic phorbol esters. |

| C-13 Ester Group | An O-acyl function at this position is considered essential for PKC activation. The nature of the acyl chain impacts potency. sci-hub.se | Esterified with a phenylacetate group, contributing both aromatic and lipophilic character. |

| C-16 Ester Group | Substitution at C-16 is less common than at C-12/C-13 but influences the molecule's overall properties and interaction with receptors. | Esterified with an α-methyl-butyrate group, a short, branched aliphatic chain. |

| C-20 Hydroxyl Group | A free hydroxyl group at C-20 is a key hydrogen bond donor for PKC binding. Esterification at C-20 can modulate activity. ucsd.edusci-hub.se | This compound is the desacetyl analogue of Candletoxin A, meaning it has a free hydroxyl group at C-20, which is available for receptor interaction. researchgate.net |

The following interactive table presents data for selected tigliane diterpenes to illustrate the structure-activity relationships.

| Compound | C-12 Substituent | C-13 Substituent | C-20 Substituent | Known Biological Activity |

| Phorbol | -OH | -OH | -OH | Inactive Precursor |

| PMA | -O-tetradecanoyl | -O-acetate | -OH | Potent Tumor Promoter, PKC Activator |

| dPP | -OH | -O-phenylacetate | -OH | Antitumor Promoter, Weak PKC Activator |

| This compound | -OH | -O-phenylacetate | -OH | Irritant |

| Candletoxin A | -OH | -O-phenylacetate | -O-acetate | Irritant |

PMA: Phorbol 12-myristate 13-acetate; dPP: 12-Deoxyphorbol 13-phenylacetate.

QSAR studies quantify these relationships. For example, a model might mathematically express that activity increases with the log P of the C-13 substituent while decreasing with the bulkiness of a C-20 substituent. For this compound, a QSAR model would analyze the combined contributions of the lipophilic and aromatic phenylacetate at C-13, the steric and lipophilic properties of the α-methyl-butyrate at C-16, and the hydrogen-bonding capability of the free hydroxyls at C-4, C-9, and C-20 to predict its specific biological potency.

Future Research Trajectories and Academic Applications of Candletoxin B

Investigating Underexplored Euphorbia Species as Sources of Novel Diterpenoids

The genus Euphorbia is one of the largest in the plant kingdom, boasting over 2000 species. mdpi.comsemanticscholar.org Historically, phytochemical investigations have been concentrated on a relatively small fraction of these species. However, recent research has demonstrated that a wealth of structurally diverse and biologically active diterpenoids remains to be discovered within this genus. mdpi.comsemanticscholar.org Between 2013 and 2019 alone, 455 previously undescribed diterpenoids were isolated from 53 Euphorbia species. nih.govresearchgate.net

A number of recently investigated species have yielded novel diterpenoid structures, highlighting the untapped potential of the genus. These include E. kopetdaghi, E. sanctae-catharinae, E. gaditana, E. saudiarabica, and E. glomerulans. mdpi.comsemanticscholar.org The discovery of new diterpenoids from these and other unstudied Euphorbia species could provide a broader context for understanding the chemical ecology and medicinal potential of this plant family. Such research may also uncover new analogues of Candletoxin B with potentially enhanced or more selective biological activities.

Advancements in Analytical Methodologies for Comprehensive Compound Profiling

The complexity of diterpenoid structures, such as that of this compound, necessitates the use of advanced analytical techniques for their isolation and characterization. Modern analytical chemistry offers a suite of powerful tools for the comprehensive profiling of compounds within complex plant extracts. universiteitleiden.nlmdpi.com

Hyphenated chromatographic techniques are at the forefront of this analytical arsenal. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) and tandem mass spectrometry (HPLC-MS/MS) are instrumental in the separation and identification of diterpene esters from Euphorbia extracts. sci-hub.se Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, particularly for the analysis of volatile or derivatized compounds. mdpi.commdpi.com For enhanced separation of complex mixtures, two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) offers superior resolution. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool for the definitive structural elucidation of novel compounds. universiteitleiden.nl The application of these advanced analytical methodologies will be crucial in the search for new diterpenoids in underexplored Euphorbia species and for the detailed characterization of their chemical profiles.

Elucidation of Broader Biological Activities via Systems Biology Approaches

To fully comprehend the biological impact of a natural product like this compound, a holistic perspective that extends beyond single-target interactions is required. Systems biology provides such a framework by integrating various "omics" data to model the complex interactions within a biological system. mdpi.comslideshare.netresearchgate.net This approach allows for a more complete understanding of a compound's mechanism of action and its effects on cellular networks. mdpi.com

The key disciplines within systems biology that can be applied to the study of this compound include:

Genomics: The study of an organism's complete set of DNA, which can help identify genetic factors that influence susceptibility to the effects of this compound. tiu.edu.iq

Transcriptomics: The analysis of all RNA molecules in a cell, revealing how this compound may alter gene expression. slideshare.net

Proteomics: The large-scale study of proteins, which can identify the direct protein targets of this compound and downstream changes in protein expression and function. mdpi.comtiu.edu.iq

Metabolomics: The comprehensive analysis of small molecules (metabolites) within a biological system, which can uncover metabolic pathways perturbed by this compound. tiu.edu.iq

By employing these systems biology approaches, researchers can move beyond a reductionist view and build a more comprehensive picture of the cellular response to this compound.

Utilization of this compound and Its Analogs as Chemical Probes for Cellular Pathways

Natural products with specific biological activities are invaluable tools for dissecting complex cellular processes. tiu.edu.iq this compound, as a diterpene ester of the phorbol (B1677699) family, belongs to a class of molecules renowned for their ability to modulate the activity of protein kinase C (PKC) isozymes. up.ac.za This makes this compound and its potential analogues excellent candidates for use as chemical probes to investigate the roles of specific PKC isoforms in various signaling pathways.

The use of natural products as chemical probes has a rich history in chemical biology. nih.gov For instance, other diterpenoids have been successfully used to investigate a range of cellular processes, from inflammation to cancer progression. mdpi.comoup.com By developing and utilizing this compound-based probes, researchers could gain deeper insights into the intricate signaling networks regulated by PKC and other potential cellular targets.

Synthetic and Semisynthetic Derivatization for Mechanistic Probes and Analogs

The chemical structure of this compound offers numerous possibilities for synthetic and semisynthetic modification. Such derivatization can serve two primary purposes: the creation of more potent or selective analogues and the development of specialized probes for mechanistic studies. nih.govresearchgate.net

The total synthesis of complex diterpenoids, while challenging, provides ultimate control over the molecular structure, enabling the generation of analogues that are inaccessible from natural sources. researchgate.net Semisynthesis, which involves the chemical modification of a natural product scaffold, offers a more direct route to novel compounds. researchgate.net For example, the ester groups of this compound could be modified to explore structure-activity relationships or to introduce reporter tags for use in chemical proteomics experiments to identify its cellular binding partners. researchgate.netmdpi.com The development of such synthetic and semisynthetic strategies will be instrumental in fully realizing the potential of this compound as both a therapeutic lead and a research tool.

Q & A

Basic Research Questions

Q. How is Candletoxin B isolated and purified from natural sources, and what methodological challenges arise during extraction?

- Methodology : Use column chromatography (e.g., silica gel, HPLC) for initial isolation, followed by recrystallization or preparative TLC for purification. Validate purity via melting point analysis and HPLC-MS. Challenges include low natural abundance, structural instability under acidic/basic conditions, and interference from co-eluting metabolites. Ensure solvent compatibility with lab safety protocols and document all steps for reproducibility .

Q. What spectroscopic techniques are prioritized for structural characterization of this compound, and how are spectral contradictions resolved?

- Methodology : Combine NMR (1H, 13C, 2D-COSY/HMBC) for backbone elucidation, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for absolute stereochemistry. Resolve contradictions (e.g., ambiguous NOE correlations) by cross-referencing with computational models (DFT-based NMR prediction) or repeating experiments under controlled humidity/temperature .

Q. What are the known biological targets of this compound, and how are preliminary bioactivity assays designed?

- Methodology : Use literature mining (PubMed, SciFinder) to identify targets (e.g., kinase inhibition, membrane disruption). Design cell-based assays (MTT/ATP assays) with positive/negative controls and dose ranges (1 nM–100 µM). Include cytotoxicity assays (LD50 determination) and validate specificity via siRNA knockdown or competitive binding experiments .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across different studies?

- Methodology : Conduct systematic meta-analysis to identify variables (e.g., cell line heterogeneity, solvent effects, assay protocols). Replicate conflicting studies under standardized conditions (ISO 17025 guidelines). Use statistical tools (ANOVA, Bland-Altman plots) to quantify variability and publish negative results to reduce publication bias .

Q. What experimental design principles are critical for dose-response studies of this compound in vivo?

- Methodology : Follow OECD 423 guidelines for acute toxicity testing. Use staggered dosing cohorts with pharmacokinetic profiling (plasma half-life, bioavailability). Include sham controls and blinded scoring for behavioral endpoints. Address interspecies variability by testing in ≥2 animal models and correlating results with in vitro IC50 values .

Q. How can researchers optimize the total synthesis of this compound to resolve low-yield intermediates?

- Methodology : Apply retrosynthetic analysis to identify bottlenecks (e.g., stereoselective epoxidation). Optimize reaction conditions via DOE (Design of Experiments) to test catalysts, solvents, and temperatures. Use inline FTIR or LC-MS for real-time monitoring. Replace hazardous reagents (e.g., thionyl chloride) with greener alternatives (e.g., Burgess reagent) .

Q. What strategies integrate multi-omics data (proteomics, metabolomics) to elucidate this compound’s mechanism of action?

- Methodology : Combine LC-MS/MS proteomics (identify protein interactors) with untargeted metabolomics (GC-TOF) to map pathway perturbations. Use bioinformatics tools (STRING, KEGG) for network analysis. Validate hypotheses via CRISPR-Cas9 gene editing or isotopic tracer studies. Ensure data reproducibility by depositing raw files in public repositories (PRIDE, MetaboLights) .

Q. How should computational models (e.g., molecular docking) be validated against experimental data for this compound?

- Methodology : Cross-validate docking scores (AutoDock Vina, Glide) with SPR (surface plasmon resonance) binding affinities. Use MD simulations (AMBER, GROMACS) to assess binding stability (>100 ns trajectories). Quantify model accuracy via ROC curves and adjust force fields (CHARMM, OPLS) for ligand parametrization. Publish code and workflows in open-source platforms (GitHub, Zenodo) .

Data Presentation and Reproducibility

- Tables : Include raw data (e.g., NMR shifts, IC50 values) in supplementary files with error margins (±SD) and statistical significance (p-values). Label compounds using IUPAC names, not internal codes .

- Figures : Prioritize clarity over complexity; avoid overcrowding spectra. Use color-coded heatmaps for omics data and vector graphics for chemical structures .

- Reproducibility : Document instrument calibration, batch numbers for reagents, and software versions. Share synthetic protocols via protocols.io or as supplementary information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.